![molecular formula C34H36F3NO13 B8809824 Valrubicin CAS No. 136816-53-0](/img/structure/B8809824.png)
Valrubicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a cytotoxic agent primarily used for the treatment of bladder cancer, specifically for intravesical therapy of BCG-refractory carcinoma in situ of the urinary bladder . Valrubicin is known for its high lipophilicity and its ability to penetrate cells, where it interferes with nucleic acid metabolism .
Preparation Methods
Valrubicin is synthesized through a semisynthetic route starting from doxorubicin. The process involves the trifluoroacetylation of doxorubicin to produce N-trifluoroacetyladriamycin-14-valerate . The reaction conditions typically involve the use of trifluoroacetic anhydride and a base such as pyridine. Industrial production methods involve the preparation of this compound as a sterile, nonaqueous solution for intravesical instillation . The solution is prepared by diluting this compound in 50% polyoxyl castor oil and 50% dehydrated alcohol .
Chemical Reactions Analysis
Valrubicin undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites, including N-trifluoroacetyladriamycinol.
Substitution: This compound can undergo substitution reactions, particularly involving the trifluoroacetyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically metabolites that retain some of the cytotoxic properties of the parent compound .
Scientific Research Applications
Treatment of Bladder Cancer
Intravesical Therapy
Valrubicin is approved by the FDA for intravesical administration in patients with Bacillus Calmette-Guérin (BCG)-refractory carcinoma in situ of the bladder. In a pivotal trial involving 90 patients, 21% achieved a complete response with a median follow-up of 30 months, indicating its efficacy as a salvage therapy for patients who are not candidates for cystectomy . The recommended regimen consists of six weekly instillations of 800 mg this compound .
Efficacy and Safety
A study assessing the safety and efficacy of this compound reported that it was well tolerated, with reversible local bladder symptoms being the most common side effects. Among the 90 patients treated, 19 achieved a complete response, and the median time to treatment failure was approximately 18 months . This demonstrates this compound's potential as an effective option for managing recurrent non-muscle-invasive bladder cancer.
Topical Applications
Hyperproliferative Skin Diseases
Recent research has explored the topical application of this compound for treating hyperproliferative skin diseases such as actinic keratosis and psoriasis. A study utilizing a mouse skin carcinogenesis model found that topical this compound significantly inhibited tumor formation and decreased cell viability in cultured human squamous cell carcinoma cells . This suggests that this compound may be beneficial in managing skin tumors and other related conditions.
Novel Delivery Systems
This compound-Loaded Immunoliposomes
Innovative approaches are being investigated to enhance the delivery and efficacy of this compound. One such method involves this compound-loaded immunoliposomes (Val-ILs), which target cancer cells more effectively by utilizing specific antibodies . Studies indicate that these immunoliposomes can reach bone marrow and spleen rapidly, showcasing potential for treating hematological malignancies through targeted therapy.
Summary of Efficacy Data
Study | Patient Population | Complete Response Rate | Median Follow-Up | Common Side Effects |
---|---|---|---|---|
Pivotal Trial | BCG-refractory CIS | 21% | 30 months | Local bladder symptoms |
A9303 Study | BCG-refractory/intolerant | 18% | Not specified | Mild to moderate LBAEs |
Topical Study | Skin tumor model | Significant inhibition | Not applicable | None reported |
Mechanism of Action
Valrubicin exerts its effects by interfering with nucleic acid metabolism. It readily penetrates cells and inhibits the incorporation of nucleosides into nucleic acids, causing extensive chromosomal damage . This compound also arrests the cell cycle in the G2 phase, preventing cell division . The principal mechanism of action involves the interference with the DNA breaking-resealing action of DNA topoisomerase II .
Comparison with Similar Compounds
Valrubicin is similar to other anthracyclines such as doxorubicin and epirubicin. it is unique in its high lipophilicity and its specific use for intravesical therapy . Other similar compounds include:
Doxorubicin: Another anthracycline used for various types of cancer.
Epirubicin: A derivative of doxorubicin with similar anticancer properties.
Mitoxantrone: An anthracenedione used for the treatment of certain types of cancer.
This compound’s uniqueness lies in its formulation for intravesical administration, which allows for direct targeting of bladder cancer cells with minimal systemic exposure .
Properties
CAS No. |
136816-53-0 |
---|---|
Molecular Formula |
C34H36F3NO13 |
Molecular Weight |
723.6 g/mol |
IUPAC Name |
[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate |
InChI |
InChI=1S/C34H36F3NO13/c1-4-5-9-21(40)49-13-20(39)33(47)11-16-24(19(12-33)51-22-10-17(27(41)14(2)50-22)38-32(46)34(35,36)37)31(45)26-25(29(16)43)28(42)15-7-6-8-18(48-3)23(15)30(26)44/h6-8,14,17,19,22,27,41,43,45,47H,4-5,9-13H2,1-3H3,(H,38,46)/t14?,17?,19-,22?,27?,33-/m0/s1 |
InChI Key |
ZOCKGBMQLCSHFP-ZQUOIQDWSA-N |
Isomeric SMILES |
CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O |
melting_point |
116 - 117 °C |
physical_description |
Solid |
solubility |
3.25e-02 g/L |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.